2-(1,2-Dihydroxyethyl)-5-(hydroxymethyl)oxolane-2,3,4-triol
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Overview
Description
2-(1,2-Dihydroxyethyl)-5-(hydroxymethyl)oxolane-2,3,4-triol is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups, making it highly reactive and versatile in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Dihydroxyethyl)-5-(hydroxymethyl)oxolane-2,3,4-triol typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with formaldehyde under acidic or basic conditions to introduce the hydroxymethyl group. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and batch processing. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Dihydroxyethyl)-5-(hydroxymethyl)oxolane-2,3,4-triol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield aldehydes or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-(1,2-Dihydroxyethyl)-5-(hydroxymethyl)oxolane-2,3,4-triol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme mechanisms.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(1,2-Dihydroxyethyl)-5-(hydroxymethyl)oxolane-2,3,4-triol exerts its effects involves its ability to participate in various chemical reactions due to its multiple hydroxyl groups. These groups can form hydrogen bonds, interact with enzymes, and undergo chemical transformations, making the compound highly versatile. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
Glycerol: Similar in having multiple hydroxyl groups but lacks the oxolane ring structure.
Sorbitol: Another polyol with multiple hydroxyl groups but differs in its carbon backbone structure.
Xylitol: A sugar alcohol with a similar hydroxyl group arrangement but a different ring structure.
Uniqueness
2-(1,2-Dihydroxyethyl)-5-(hydroxymethyl)oxolane-2,3,4-triol is unique due to its specific arrangement of hydroxyl groups and the presence of the oxolane ring. This structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
2-(1,2-dihydroxyethyl)-5-(hydroxymethyl)oxolane-2,3,4-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O7/c8-1-3-5(11)6(12)7(13,14-3)4(10)2-9/h3-6,8-13H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQDEHXIGIPNHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)(C(CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O7 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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